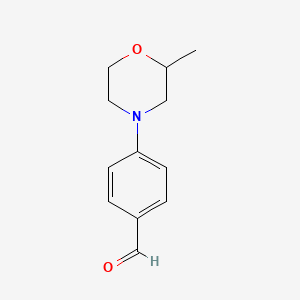

4-(2-Methylmorpholin-4-yl)benzaldehyde

Description

Significance of Morpholine-Substituted Benzaldehydes in Contemporary Organic Synthesis

Morpholine-substituted benzaldehydes are a class of compounds that have garnered considerable attention in modern organic synthesis due to their versatile reactivity and the inherent properties of the morpholine (B109124) ring. The morpholine heterocycle, with its dual amine and ether functionalities, can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. When appended to a benzaldehyde (B42025) scaffold, the morpholine unit acts as a potent electron-donating group, influencing the reactivity of both the aromatic ring and the aldehyde function.

This electronic modulation is of paramount importance in various synthetic transformations. The increased electron density on the benzaldehyde ring facilitates electrophilic aromatic substitution reactions at the positions ortho and para to the morpholine substituent. Conversely, the aldehyde group, a versatile handle for a myriad of chemical reactions, can be engaged in condensations, oxidations, reductions, and the formation of Schiff bases, among other transformations. The presence of the morpholine substituent can also influence the stereochemical outcome of reactions at the aldehyde, a feature of significant interest in asymmetric synthesis.

The introduction of a methyl group at the 2-position of the morpholine ring, as in 4-(2-Methylmorpholin-4-yl)benzaldehyde, adds a layer of stereochemical complexity and steric influence. This substitution can affect the conformational preference of the morpholine ring and introduce chirality, opening avenues for the development of novel chiral ligands and catalysts. The steric bulk of the 2-methyl group can also direct the regioselectivity of reactions involving the aromatic ring or the aldehyde.

Historical Context of Related Benzaldehyde and Morpholine Derivatives in Synthetic Chemistry

The historical trajectory of benzaldehyde and morpholine derivatives in synthetic chemistry is rich and varied. Benzaldehyde, the simplest aromatic aldehyde, has been a fundamental building block in organic synthesis for over a century. Its derivatives have been instrumental in the development of numerous named reactions and are precursors to a vast array of pharmaceuticals, agrochemicals, and fragrances.

Morpholine, first synthesized in the late 19th century, initially found application as a solvent and a base in organic reactions. Its derivatives, however, quickly gained prominence for their diverse biological activities. The incorporation of the morpholine scaffold into more complex molecules became a common strategy in drug discovery to enhance pharmacokinetic properties.

The convergence of these two important classes of compounds, in the form of morpholine-substituted benzaldehydes, represents a logical progression in the quest for novel molecular entities with tailored properties. Early investigations into N-aryl morpholines laid the groundwork for understanding the electronic interplay between the morpholine nitrogen and the aromatic ring. Subsequent research expanded to include functionalized benzaldehydes, recognizing their potential as versatile intermediates. The synthesis of compounds like 4-morpholinobenzaldehyde (B72404) has been well-documented, often achieved through the nucleophilic aromatic substitution of a suitable benzaldehyde precursor. chemicalbook.com

Scope and Research Objectives for this compound Investigations

While specific research on this compound is not extensively documented in publicly available literature, the research objectives for its investigation can be inferred from the study of analogous compounds and the principles of organic synthesis. The primary research scope would likely encompass its synthesis, characterization, and exploration of its reactivity.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary goal would be to establish a robust and high-yielding synthesis of this compound. A common strategy for the synthesis of similar N-aryl morpholines involves the nucleophilic aromatic substitution of an activated aryl halide with the corresponding amine. researchgate.net In this case, the reaction would likely involve 2-methylmorpholine (B1581761) and a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897).

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 2-Methylmorpholine | 4-Fluorobenzaldehyde | Nucleophilic Aromatic Substitution | This compound |

Physicochemical and Spectroscopic Characterization: Thorough characterization of the synthesized compound would be essential. This would involve determining its physical properties, such as melting point and solubility, and acquiring detailed spectroscopic data.

| Spectroscopic Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) | Confirmation of the molecular structure, including the connectivity of the atoms and the stereochemistry of the 2-methyl group. |

| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the aldehyde carbonyl and the C-N and C-O bonds of the morpholine ring. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to further confirm the structure. |

Exploration of Reactivity: A significant research focus would be to investigate the reactivity of the aldehyde group and the aromatic ring. This could involve studying its participation in various condensation reactions, its behavior under oxidizing and reducing conditions, and its susceptibility to electrophilic aromatic substitution. The steric and electronic effects of the 2-methylmorpholinyl group on these reactions would be of particular interest.

Applications in Synthesis: A long-term objective would be to utilize this compound as a building block for the synthesis of more complex and potentially bioactive molecules. Its application as a precursor for novel ligands, catalysts, or pharmaceutical intermediates would be a key area of investigation. The introduction of the chiral 2-methylmorpholine moiety could be particularly valuable in the synthesis of enantiomerically pure compounds.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2-methylmorpholin-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-5,9-10H,6-8H2,1H3 |

InChI Key |

NQENCOQTLRAHEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methylmorpholin 4 Yl Benzaldehyde and Its Analogs

Established Synthetic Pathways to Morpholine-Substituted Benzaldehydes

The construction of the 4-morpholinobenzaldehyde (B72404) scaffold is a well-documented process in organic synthesis. The methodologies can be broadly categorized into three main approaches: building the molecule by attaching the morpholine (B109124) ring to a pre-functionalized benzaldehyde (B42025), introducing the aldehyde group onto a pre-existing morpholine-substituted aromatic ring, or converging two precursor molecules that respectively bear the benzaldehyde and morpholine functionalities.

Nucleophilic Aromatic Substitution Approaches on Benzaldehyde Precursors

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of N-aryl morpholines. nih.gov This reaction typically involves the displacement of a leaving group, most commonly a halide, from an activated aromatic ring by a nucleophile, in this case, 2-methylmorpholine (B1581761). For the synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde, a suitable benzaldehyde precursor bearing a good leaving group at the para position is required. 4-Fluorobenzaldehyde (B137897) is often the substrate of choice due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The methyl group at the 2-position of the morpholine ring is not expected to significantly hinder the nucleophilic attack on the para-position of the benzaldehyde ring.

| Entry | Benzaldehyde Precursor | Morpholine Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Fluorobenzaldehyde | 2-Methylmorpholine | K₂CO₃ | DMF | 100-150 | ~85 |

| 2 | 4-Chlorobenzaldehyde | 2-Methylmorpholine | Na₂CO₃ | DMSO | 120-160 | ~70 |

| 3 | 4-Fluorobenzaldehyde | Morpholine | K₂CO₃ | DMF | 140 | 80 |

This table presents representative data for the synthesis of this compound and its parent analog via Nucleophilic Aromatic Substitution, based on established methodologies for similar compounds.

Aldehyde Functionalization Strategies on Pre-existing Morpholine Scaffolds

An alternative synthetic strategy involves the introduction of the aldehyde functionality onto an existing N-aryl-2-methylmorpholine scaffold. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic rings. ijpcbs.comwikipedia.org Since the morpholino group is an activating, ortho-, para-directing substituent, N-phenyl-2-methylmorpholine is an excellent substrate for this transformation.

The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). cambridge.orgorganic-chemistry.org The electrophilic Vilsmeier reagent then attacks the electron-rich para-position of the N-phenyl-2-methylmorpholine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired this compound.

| Entry | Substrate | Formylating Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-Phenyl-2-methylmorpholine | POCl₃/DMF | Dichloromethane | 0 - rt | ~90 |

| 2 | N-(4-Tolyl)-2-methylmorpholine | POCl₃/DMF | 1,2-Dichloroethane | rt - 50 | ~88 |

| 3 | N-Phenylmorpholine | Vilsmeier Reagent | Chloroform | 60 | >95 |

This table provides illustrative data for the formylation of N-aryl-2-methylmorpholines and related compounds using the Vilsmeier-Haack reaction.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its analogs can be made more sustainable by incorporating solvent-free reaction systems and employing bio-based and recyclable catalysts.

Solvent-Free Reaction Systems

A significant contributor to the environmental impact of chemical synthesis is the use of large quantities of volatile organic solvents. To address this, solvent-free reaction conditions have been explored for various organic transformations, including the N-arylation of amines. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions, often leading to dramatically reduced reaction times and improved yields. sciforum.net

The SNAr reaction between a 4-halobenzaldehyde and 2-methylmorpholine can potentially be carried out under solvent-free conditions, for instance, by adsorbing the neat reactants onto a solid support such as alumina (B75360) or silica (B1680970) gel and irradiating the mixture with microwaves. This approach eliminates the need for high-boiling polar aprotic solvents, simplifying the work-up procedure and reducing waste generation.

| Entry | Aryl Halide | Amine | Conditions | Reaction Time | Yield (%) |

| 1 | 4-Fluorobenzaldehyde | 2-Methylmorpholine | Microwave, solid support (Al₂O₃) | 5-15 min | >90 |

| 2 | 4-Chlorobenzonitrile | Morpholine | Microwave, neat | 10 min | 95 |

This table illustrates the potential for high-efficiency, solvent-free synthesis of N-aryl morpholines using microwave irradiation, a key principle of green chemistry.

Application of Bio-based and Recyclable Catalysts

The development of catalysts derived from renewable resources and those that can be easily recovered and reused is a central tenet of green chemistry. While traditional N-arylation reactions often rely on transition metal catalysts, which can be costly and pose environmental concerns, research into biocatalysis for C-N bond formation is a growing field.

Enzymes, such as aminotransferases or engineered biocatalysts, could potentially be developed to catalyze the N-arylation of 2-methylmorpholine. nih.gov Although specific biocatalysts for the synthesis of this compound have not been reported, the broader progress in biocatalytic amination suggests a promising future for this approach. The use of enzymes offers several advantages, including high selectivity, mild reaction conditions (aqueous media, ambient temperature), and the use of a renewable and biodegradable catalyst.

Furthermore, the development of recyclable heterogeneous catalysts for N-arylation reactions provides another avenue for greening the synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst consumption.

Energy-Efficient Synthesis Techniques (e.g., Microwave and Ultrasound Irradiation)

Conventional heating methods for organic synthesis are often associated with long reaction times and energy inefficiency. In contrast, energy-efficient techniques such as microwave (MW) and ultrasound irradiation have emerged as powerful tools for accelerating the synthesis of morpholine derivatives. mdpi.comnih.gov These non-conventional energy sources can lead to faster reaction rates, higher yields, and increased selectivity. mdpi.com

Microwave irradiation, in particular, has been successfully employed in the synthesis of morpholine-based chalcones and other heterocyclic systems. mdpi.comsemanticscholar.org The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. For instance, the synthesis of morpholine-containing chalcones was achieved with higher yields and drastically shorter reaction times under microwave irradiation compared to conventional heating methods. mdpi.com Similarly, new derivatives of 1,2,4-triazole (B32235) incorporating a morpholine moiety have been synthesized efficiently using a microwave system, which allowed for optimization of reaction conditions to reduce energy costs and increase the yield of the target compounds. semanticscholar.org

Ultrasound irradiation represents another energy-efficient technique. It promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. While less commonly cited for this specific class of compounds than microwave synthesis, its application in the synthesis of various N-containing heterocycles is well-documented. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Morpholine-Containing Acetamides This table illustrates the typical advantages of microwave irradiation over conventional heating for the synthesis of morpholine-containing compounds, based on findings for related acetamide (B32628) derivatives.

Sustainable Reaction Media (e.g., Aqueous Solutions)

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable choice. The synthesis of morpholines and their derivatives has been explored in aqueous media, aligning with the goal of developing more sustainable chemical processes. google.com For example, the synthesis of N-methylmorpholine can be conducted by adding morpholine and water into a reaction vessel, followed by heating and the addition of paraformaldehyde. google.com This process highlights the feasibility of using water as a reaction medium for the synthesis of simple morpholine analogs.

Industrial processes for the preparation of morpholine itself often involve reacting diethylene glycol with ammonia (B1221849) in the gas phase or in an aqueous solution, demonstrating the compatibility of water with the core morpholine synthesis. organic-chemistry.orgwikipedia.org Furthermore, N-Methylmorpholine-N-Oxide (NMO), a derivative of N-methylmorpholine, is noted for its solubility in polar solvents, especially water, and is often supplied commercially as a monohydrate. beilstein-journals.org This property is leveraged in its use as a co-oxidant in aqueous solvent systems for reactions like osmium tetroxide oxidations. beilstein-journals.orgatamankimya.com The use of water or aqueous mixtures can reduce reliance on volatile organic compounds (VOCs), thereby minimizing environmental impact and improving process safety.

Advanced Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its analogs benefits from a range of advanced catalytic systems, from small organic molecules to heterogeneous solid acids.

Organocatalysis with Morpholine-Based Systems (e.g., N-Methylmorpholine as a Base/Catalyst)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts. wikipedia.org In the context of morpholine chemistry, morpholine-derived molecules themselves can act as efficient organocatalysts.

N-Methylmorpholine (NMM) is a cyclic tertiary amine frequently used as a base catalyst in various organic transformations, including the synthesis of pharmaceuticals and polyurethane foams. frontiersin.orgnih.gov Its basic nature facilitates reactions such as the 1,4-addition of aldehydes to nitroolefins, where it can be used as a co-catalyst. wpi.edu

More complex chiral morpholine derivatives have been designed to function as highly effective asymmetric organocatalysts. For instance, new catalysts belonging to the class of β-morpholine amino acids have been synthesized and tested in the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov Despite the general understanding that the morpholine ring can decrease the reactivity of enamines in catalysis, these specifically designed catalysts have shown remarkable ability to control both diastereo- and enantioselectivity, affording products with excellent yields and high enantiomeric excess. wpi.edunih.gov This demonstrates that tailored morpholine-based systems can overcome inherent reactivity challenges to become powerful tools in asymmetric synthesis. nih.gov

Metal-Free Catalytic Systems for Heterocycle Formation and Related Reactions

The development of metal-free catalytic systems is a key goal in green chemistry, aiming to replace expensive, toxic, and resource-intensive transition metal catalysts. mdpi.com These systems often rely on main-group elements and offer complementary synthetic strategies. mdpi.com

For the formation of nitrogen-containing heterocycles, various metal-free approaches have been developed. For example, graphitic carbon nitride (g-C3N4) functionalized with Brønsted acid groups has been demonstrated as a highly effective, recyclable, metal-free heterogeneous catalyst for Friedländer synthesis to produce quinolines. jocpr.com This approach, involving the condensation and cyclodehydration of 2-amino aryl ketones and α-methylene carbonyl derivatives, highlights the potential of rationally designed non-metallic materials to catalyze complex heterocycle formations. jocpr.com The high surface acidity and environmental friendliness of such catalysts make them attractive for sustainable chemical production. jocpr.com While not applied directly to this compound, these principles of metal-free catalysis are broadly applicable to the synthesis of various heterocyclic compounds.

Heterogeneous Acid Catalysis (e.g., Montmorillonite K-10)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. Montmorillonite K-10, a type of clay, is a widely used heterogeneous acid catalyst that is inexpensive, environmentally friendly, and versatile. rsc.orgorganic-chemistry.org It possesses both Brønsted and Lewis acidic sites and a high surface area, making it an effective catalyst for a wide range of organic reactions. organic-chemistry.orgnih.gov

Montmorillonite K-10 has been successfully used as a catalyst in reactions involving morpholine, often under solvent-free conditions. rsc.org For example, it efficiently catalyzes the cyclization rearrangement of furfural (B47365) and morpholine to produce cyclopentenone derivatives. rsc.org The study highlighted that the catalyst could be easily recovered by filtration and reused for several cycles without a significant loss in activity, demonstrating its stability and economic viability. rsc.org The use of Montmorillonite K-10 is particularly appealing when combined with energy-efficient techniques like microwave irradiation, which can lead to dramatic reductions in reaction time and improvements in yield under solvent-free conditions. rsc.org

Table 2: Recycling Efficiency of Montmorillonite K-10 in the Synthesis of trans-4,5-dimorpholinocyclopent-2-enone This table shows the reusability of Montmorillonite K-10 as a heterogeneous catalyst in a reaction involving morpholine, demonstrating its stability and green credentials.

Lewis or Brønsted Acid Catalyzed Reactions

Both Lewis and Brønsted acids are fundamental catalysts for the synthesis of morpholine derivatives. They can facilitate key bond-forming steps, including intramolecular cyclizations and addition reactions.

Lewis acids , such as boron trifluoride etherate (BF3·OEt2), have been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form morpholines in good yields. nih.gov More recently, a practical strategy for morpholine synthesis has been developed using a Lewis acid-catalyzed halo-etherification process. acs.org In this method, a Lewis acid like Mg(OTf)2 catalyzes the reaction between an alkene and an N-(2-hydroxyethyl)sulfonamide in the presence of a halogen source to form the morpholine ring with high regioselectivity. acs.org Zirconium-based metal-organic frameworks (MOFs) have also been investigated as effective heterogeneous Lewis acid catalysts for multi-component reactions. nih.gov

Brønsted acids are also crucial in morpholine synthesis. Chiral Brønsted acids, for instance, have been used to catalyze stereodivergent aza-Michael reactions to create substituted morpholines with high stereocontrol. Chiral phosphoric acids, a powerful class of Brønsted acid organocatalysts, have shown broad utility in asymmetric synthesis and could be applied to the enantioselective construction of complex morpholine-containing molecules.

Multicomponent Reactions Incorporating this compound Synthons

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. numberanalytics.comnih.gov These reactions are highly valued for their efficiency, reduction of waste, and ability to rapidly build complex molecular scaffolds. nih.gov Aldehydes are common components in many well-known MCRs, and this compound can serve as the aldehyde synthon in these transformations. Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. nih.govwikipedia.orgmdpi.com

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When this compound is used as the aldehyde component, it reacts with a carboxylic acid and an isocyanide, leading to the formation of a complex amide derivative. The reaction is typically performed in aprotic solvents at room temperature and is believed to proceed through a cyclic transition state. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgorganic-chemistry.org The reaction mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by the addition of the carboxylate anion and an irreversible Mumm rearrangement, leads to the final product. wikipedia.org The use of this compound in a Ugi reaction would allow for the introduction of the 4-(2-methylmorpholin-4-yl)phenyl group into a peptide-like scaffold, offering a pathway to a diverse library of compounds. researchgate.net

The table below illustrates hypothetical products from these multicomponent reactions using this compound as a key reactant.

| Reaction Name | Reactants | General Product Structure |

| Passerini Reaction | This compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC) | α-acyloxy amide |

| Ugi Reaction | This compound, Primary Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | bis-amide |

Stereoselective Synthesis Approaches for Chiral Analogs

The 2-methylmorpholine moiety in this compound contains a stereocenter, making the synthesis of enantiomerically pure or enriched analogs a significant objective, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Several stereoselective strategies can be employed to construct the chiral morpholine ring.

One common approach is asymmetric hydrogenation . This method has been successfully used to prepare 2-substituted chiral morpholines from their unsaturated precursors, dehydromorpholines. semanticscholar.orgrsc.orgnih.gov The use of a chiral bisphosphine-rhodium catalyst can achieve high enantioselectivities (up to 99% ee) and quantitative yields. semanticscholar.orgnih.gov This "after cyclization" strategy is highly efficient for creating the stereocenter at the 2-position of the morpholine ring. semanticscholar.org

Another powerful technique is organocatalytic enantioselective halocyclization . For instance, the chlorocycloetherification of alkenols using cinchona alkaloid-derived catalysts can produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org This method allows for the construction of the morpholine ring with a quaternary stereocenter.

Substrate-controlled diastereoselective synthesis is also a viable route. Starting from enantiomerically pure amino alcohols, a multi-step synthesis can lead to cis-3,5-disubstituted morpholines. A key step in such a sequence can be a palladium-catalyzed carboamination reaction. nih.gov Similarly, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine can yield chiral morpholines with good diastereoselectivity. banglajol.info

The table below summarizes some of these stereoselective approaches.

| Synthetic Approach | Key Features | Stereochemical Outcome |

| Asymmetric Hydrogenation | Use of chiral bisphosphine-rhodium catalysts on dehydromorpholine precursors. semanticscholar.orgrsc.orgnih.gov | High enantioselectivity (up to 99% ee). nih.gov |

| Organocatalytic Halocyclization | Cinchona alkaloid-derived catalysts for chlorocycloetherification of alkenols. rsc.org | Excellent yields and enantioselectivities for morpholines with quaternary stereocenters. rsc.org |

| Substrate-Controlled Diastereoselective Synthesis | Starting from enantiopure amino alcohols, utilizing Pd-catalyzed carboamination. nih.gov | Generation of single stereoisomers. nih.gov |

| Electrophile-Induced Cyclization | Bromine-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info | Formation of chiral morpholines with varying diastereoselectivity depending on reaction time and substrate. banglajol.info |

Reactivity and Mechanistic Investigations of 4 2 Methylmorpholin 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the 4-(2-methylmorpholin-4-yl) substituent, however, modulates this reactivity. The nitrogen atom of the morpholine (B109124) ring donates electron density into the benzene (B151609) ring through resonance, which is then relayed to the carbonyl group. This electron-donating effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org

The quintessential reaction of aldehydes is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a weak acid (e.g., water or added acid) to give the final alcohol product.

Due to the reduced electrophilicity of its carbonyl carbon, 4-(2-Methylmorpholin-4-yl)benzaldehyde is expected to undergo these reactions at a slower rate than aliphatic aldehydes or benzaldehyde itself. libretexts.org A variety of nucleophiles can participate in this reaction, as detailed in the table below.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (:H⁻) | Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Cyanide Ion (:CN⁻) | Hydrogen Cyanide (HCN) with a catalytic amount of base | Cyanohydrin |

| Organometallic Reagents (e.g., :R⁻) | Grignard Reagents (RMgX) or Organolithium Reagents (RLi) | Secondary Alcohol |

| Water (:OH₂) | Aqueous acid or base | Hydrate (Gem-diol) |

| Alcohols (:ROH) | Alcohol in the presence of an acid catalyst | Hemiacetal / Acetal |

Condensation reactions involve an initial nucleophilic addition step followed by the elimination of a small molecule, typically water. vaia.com

Aldol (B89426) Condensation: Since this compound lacks alpha-hydrogens, it cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with a ketone or aldehyde that does possess alpha-hydrogens, such as acetone. rsc.orgcore.ac.uk The reaction is typically base-catalyzed, where the base deprotonates the enolizable partner to form a nucleophilic enolate, which then attacks the aldehyde. The resulting aldol adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone.

Schiff Base Formation: This is a condensation reaction between the aldehyde and a primary amine to form an imine, commonly known as a Schiff base. researchgate.netnih.gov The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of water to form the characteristic carbon-nitrogen double bond (>C=N-). researchgate.net Aromatic aldehydes, like the subject compound, readily form stable Schiff bases. researchgate.net

| Reaction Type | Reactant Partner | General Product Structure |

|---|---|---|

| Claisen-Schmidt Condensation | Enolizable ketone (e.g., Acetone) | α,β-Unsaturated Ketone |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(2-Methylmorpholin-4-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium (VI) reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective for this purpose. ucr.edu

Reduction: The aldehyde is easily reduced to a primary alcohol, [4-(2-Methylmorpholin-4-yl)phenyl]methanol. This is commonly accomplished using metal hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. masterorganicchemistry.com Catalytic hydrogenation is another viable method.

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | KMnO₄; CrO₃/H₂SO₄ (Jones Reagent); Tollens' Reagent (Ag(NH₃)₂⁺) |

| Reduction | Primary Alcohol | NaBH₄; LiAlH₄; H₂/Catalyst (e.g., Pd, Pt, Ni) |

Reactivity of the Morpholine Heterocycle

The 2-methylmorpholine (B1581761) ring is a saturated heterocycle that is generally stable under many reaction conditions. Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom.

The nitrogen atom in the 2-methylmorpholine ring is a tertiary amine. The presence of a lone pair of electrons makes it basic and nucleophilic. It can readily accept a proton from an acid to form a morpholinium salt. The basicity is comparable to other cyclic tertiary amines. For instance, the pKa of the conjugate acid of N-methylmorpholine is approximately 7.4. nih.gov The 2-methyl group has a minor electron-donating inductive effect, which may slightly increase the basicity compared to an unsubstituted morpholine. This basic character means the nitrogen can be protonated under acidic reaction conditions, which would, in turn, alter the electronic effect on the benzaldehyde ring, making the carbonyl group more electrophilic.

The morpholine ring is a robust structure and does not typically undergo ring-opening or rearrangement reactions under standard synthetic conditions used to modify the aldehyde group (e.g., reduction, Schiff base formation). Cleavage of the C-C or C-O bonds within the ring requires specific and often harsh conditions. For example, oxidative ring-opening of N-aryl morpholine derivatives has been achieved using methods like visible-light photoredox catalysis in the presence of an oxidant, which can cleave C-C bonds. google.com However, these pathways are highly specific and not considered general reactivity for this heterocycle.

Radical Reactions Involving Related N-Methylmorpholine Derivatives

While direct studies on radical reactions of this compound are not extensively documented, research on related N-methylmorpholine derivatives provides significant insights into their behavior in free-radical processes. nih.gov Many substituted morpholine derivatives are recognized for their antioxidant properties, which are intrinsically linked to their ability to interact with and neutralize free radicals. nih.govnih.gov

Studies on certain 2-biphenyl-4-methyl-morpholine derivatives have demonstrated potent antioxidant and free radical scavenging activity. nih.gov The proposed mechanism for this activity involves the stabilization of radical species, thereby inhibiting oxidative processes like lipid peroxidation. nih.gov This capacity for radical scavenging highlights the potential for the morpholine moiety to participate in single-electron transfer processes. nih.gov

More detailed mechanistic work on N-methylmorpholine-N-oxide (NMMO) has identified specific carbon-centered radicals that form from a primary cation radical intermediate. These major radical species, the 4-morpholinomethyl radical and the 4-methylmorpholin-3-yl radical, have been successfully trapped and identified. The formation of these radicals can lead to subsequent carbon-carbon coupling products through recombination, demonstrating a defined pathway for radical reactivity. nih.gov Free-radical reactions often proceed via a chain reaction mechanism involving initiation, propagation, and termination steps and can be initiated by light or thermal processes. wikipedia.org

| Derivative Family | Observed Radical Species/Activity | Implication |

|---|---|---|

| 2-Biphenyl-4-methyl-morpholines | Antioxidant and free radical scavenger activity. nih.gov | Inhibits lipid peroxidation through radical stabilization. |

| N-Methylmorpholine-N-oxide (NMMO) | 4-morpholinomethyl and 4-methylmorpholin-3-yl radicals. nih.gov | Formation of C-C coupling products via radical recombination. |

Mechanistic Studies of Key Transformations Involving this compound

The reactivity of this compound is characterized by the interplay between the aldehyde functional group and the N-substituted morpholine ring. Mechanistic studies, often on analogous systems, help illuminate the pathways of its key transformations.

Reactions involving the aldehyde group of this compound with nucleophiles, particularly amines, are fundamental to its chemistry. The condensation of an aldehyde with a secondary amine, such as the morpholine moiety in another molecule or a different secondary amine, proceeds through distinct intermediates. ucalgary.ca

The initial nucleophilic attack of the amine on the carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. ucalgary.calibretexts.org This step is often followed by a proton transfer to neutralize the charges. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a reactive species called an iminium ion. libretexts.orgmasterorganicchemistry.com If the amine is secondary and there is a proton on the alpha-carbon, the iminium ion can be deprotonated to form an enamine. ucalgary.ca

These intermediates are central to reactions like the Mannich reaction, Pictet-Spengler reaction, and reductive amination, all plausible transformations for this compound. researchgate.net

| Reaction Type | Key Intermediate | Formation Mechanism | Significance |

|---|---|---|---|

| Condensation with Amines | Carbinolamine | Nucleophilic addition of an amine to the aldehyde carbonyl. ucalgary.calibretexts.org | Initial tetrahedral adduct, precursor to iminium ions. |

| Condensation with Secondary Amines | Iminium Ion | Acid-catalyzed dehydration of the carbinolamine. libretexts.org | Highly electrophilic species, susceptible to nucleophilic attack. |

| Condensation with Secondary Amines | Enamine | Deprotonation of an iminium ion at the α-carbon. ucalgary.ca | Nucleophilic at the α-carbon, serves as a key synthetic building block. |

Understanding the intricate details of catalytic reactions involving this compound requires computational analysis of transition states. acs.org Density Functional Theory (DFT) is a powerful tool used to model reaction mechanisms, calculate activation energies, and identify the geometry of transition states. nih.govresearchgate.netmdpi.com

For instance, in a hypothetical catalytic reaction such as an asymmetric aldol addition or hydrogenation, DFT calculations can elucidate the entire energy profile. d-nb.infoosti.gov This analysis would identify the rate-determining step by finding the transition state with the highest energy barrier. nih.gov The geometry of the transition state reveals the precise spatial arrangement of atoms as bonds are formed and broken, offering insights into how catalysts, substrates, and reagents interact to influence the reaction's outcome and selectivity. researchgate.net For reactions involving benzaldehyde derivatives, computational studies have explored how substituents on the benzene ring affect the energy barriers of transition states, thereby influencing reaction rates. nih.gov Such computational approaches are crucial for optimizing reaction conditions and designing more efficient catalysts for transformations involving this and related molecules. acs.orgmdpi.com

The presence of a chiral center at the 2-position of the morpholine ring in this compound introduces a crucial element of stereochemistry into its reactions. This inherent chirality can significantly influence the stereochemical outcome of transformations, a concept known as substrate-controlled stereoselectivity. diva-portal.org

When a nucleophile attacks the prochiral carbonyl group of the aldehyde, the existing stereocenter in the 2-methylmorpholine moiety can direct the nucleophile to one of the two faces (Re or Si) of the carbonyl plane preferentially. This leads to the formation of one diastereomer in excess of the other. acs.orgacs.org The degree of diastereoselectivity depends on the steric and electronic influence of the chiral morpholine unit and the nature of the nucleophile and reaction conditions. diva-portal.org

This principle is widely exploited in asymmetric synthesis, where a chiral auxiliary—a removable chiral group attached to the substrate—is used to control the stereochemistry of a reaction. thieme-connect.com In the case of this compound, the 2-methylmorpholine group itself acts as a built-in chiral auxiliary. banglajol.info For example, in the addition of organometallic reagents to the aldehyde, the chiral group can chelate the metal ion, forming a rigid cyclic transition state that blocks one face of the carbonyl group, leading to high diastereoselectivity. acs.org The ability to control the formation of specific stereoisomers is paramount in fields like medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. rsc.orgresearchgate.net

| Concept | Description | Relevance to this compound |

|---|---|---|

| Substrate Control | An existing stereocenter in the substrate molecule directs the stereochemical outcome of a new stereocenter's formation. diva-portal.org | The chiral C2-methyl group on the morpholine ring influences nucleophilic attack on the aldehyde. banglajol.info |

| Chiral Auxiliary | A chiral group temporarily incorporated into a substrate to direct a stereoselective reaction. thieme-connect.com | The 2-methylmorpholine moiety can be viewed as a permanent chiral auxiliary guiding reactions. |

| Diastereoselectivity | The preferential formation of one diastereomer over another in a chemical reaction. acs.orgacs.org | Nucleophilic addition to the aldehyde is expected to yield a mixture of diastereomeric alcohols, potentially with high preference for one. |

Derivatization Strategies and Applications As a Building Block

Formation of Schiff Bases and Imines with Diverse Amines

The aldehyde functional group of 4-(2-Methylmorpholin-4-yl)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of organic chemistry, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid.

The reaction is reversible and generally proceeds with high efficiency. The resulting C=N double bond of the Schiff base is a versatile functional group in its own right, serving as an intermediate for further reactions or as the final structural motif in various target molecules. A wide array of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The electronic nature of the 4-(2-methylmorpholin-4-yl)phenyl group, with its strong electron-donating character, influences the stability and reactivity of the resulting imine bond.

Below is an interactive data table showcasing a variety of primary amines that can be reacted with this compound to form corresponding Schiff bases.

| Amine Reactant | Chemical Formula | Type of Amine | Resulting Schiff Base Structure |

| Aniline | C₆H₅NH₂ | Aromatic | N-(4-(2-Methylmorpholin-4-yl)benzylidene)aniline |

| 4-Nitroaniline | O₂NC₆H₄NH₂ | Aromatic | N-(4-(2-Methylmorpholin-4-yl)benzylidene)-4-nitroaniline |

| Benzylamine | C₆H₅CH₂NH₂ | Aliphatic | N-(4-(2-Methylmorpholin-4-yl)benzylidene)-1-phenylmethanamine |

| Hydrazine | N₂H₄ | Inorganic | This compound hydrazone |

| 2-Aminopyridine | C₅H₆N₂ | Heterocyclic | N-(4-(2-Methylmorpholin-4-yl)benzylidene)pyridin-2-amine |

Construction of Novel Heterocyclic Systems (e.g., Pyrazoles, Chromenones, Azetidinones)

The reactivity of the aldehyde group makes this compound a key precursor for the synthesis of a variety of complex heterocyclic structures. These ring systems are often associated with significant biological and material properties.

Pyrazoles: Pyrazole rings can be synthesized from α,β-unsaturated carbonyl compounds, known as chalcones. This compound can serve as the starting point for chalcone synthesis via a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone). The resulting chalcone, bearing the 4-(2-methylmorpholin-4-yl)phenyl group, can then undergo cyclization with hydrazine or its derivatives to yield highly substituted pyrazoles.

Chromenones: Chromenone derivatives can be accessed through various synthetic routes involving aldehydes. For example, a Knoevenagel condensation between this compound and a reactive methylene compound containing a phenol, followed by intramolecular cyclization, can lead to the formation of the chromenone skeleton. The specific substitution pattern on the final product depends on the chosen reaction partners and conditions.

Azetidinones: Azetidinones, also known as β-lactam rings, are famously found in penicillin and other antibiotics. A primary synthetic route to this four-membered ring is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine. The necessary imine (Schiff base) is first prepared from this compound and a primary amine. Subsequent reaction with a ketene, often generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine, yields the corresponding azetidinone.

The table below outlines the general synthetic strategies for these heterocyclic systems starting from this compound.

| Heterocycle | Key Intermediate | Key Reaction | Co-reactant(s) |

| Pyrazole | Chalcone | Claisen-Schmidt, then Cyclization | Ketone (e.g., Acetophenone), Hydrazine |

| Chromenone | α,β-Unsaturated system | Knoevenagel Condensation / Cyclization | Activated methylene phenol derivative |

| Azetidinone | Imine (Schiff Base) | Staudinger [2+2] Cycloaddition | Primary Amine, Acyl Chloride/Base |

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

As a versatile aldehyde, this compound is a valuable participant in numerous reactions that form carbon-carbon (C-C) and carbon-heteroatom bonds, further demonstrating its utility as a synthetic building block.

Carbon-Carbon Bond Formation: One of the most fundamental C-C bond-forming reactions for aldehydes is the Aldol (B89426) condensation . In a crossed-Aldol reaction, this compound, which lacks α-hydrogens and cannot self-condense, can react with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH). This reaction is the basis for synthesizing the chalcone intermediates mentioned previously, which are precursors to pyrazoles and other heterocyclic systems.

Furthermore, while the aldehyde itself is not a direct substrate, derivatives of the parent molecule can be used in powerful palladium-catalyzed cross-coupling reactions. For instance, a halogenated version of the aromatic ring (e.g., 2-bromo-4-(2-methylmorpholin-4-yl)benzaldehyde) could participate in Suzuki or Heck reactions . In a Suzuki coupling, it would react with an organoboron compound, and in a Heck reaction, it would couple with an alkene, forming new C-C bonds at the aromatic ring.

Carbon-Heteroatom Bond Formation: The formation of an imine (a C=N bond) as described in section 4.1 is a primary example of carbon-heteroatom bond formation. This reaction can be extended through reductive amination . In this two-step, one-pot process, the aldehyde first reacts with an amine to form an imine intermediate, which is then immediately reduced in situ by a reducing agent (e.g., sodium borohydride (B1222165), NaBH₄) to yield a secondary or tertiary amine. This process forms a stable carbon-nitrogen single bond and is a highly effective method for synthesizing complex amines.

| Reaction Type | Bond Formed | Key Reactants with Aldehyde | General Product Class |

| Aldol Condensation | C-C | Enolizable Ketone/Aldehyde | α,β-Unsaturated Carbonyl |

| Reductive Amination | C-N | Primary/Secondary Amine, Reducing Agent | Substituted Amine |

| Suzuki Coupling | C-C | Organoboron Compound, Pd Catalyst | Biaryl Derivative |

| Heck Reaction | C-C | Alkene, Pd Catalyst | Substituted Alkene |

| Note: Requires a halogenated derivative of this compound. |

Development of Advanced Organic Materials Precursors

The electronic properties of this compound make it an attractive precursor for the synthesis of advanced organic materials. The molecule possesses a classic "push-pull" or donor-π-acceptor (D-π-A) architecture. In this system, the 2-methylmorpholinyl group acts as a strong electron-donating group (the "push"), the phenyl ring serves as the π-conjugated bridge, and the aldehyde group functions as an electron-accepting group (the "pull").

This electronic structure is a key design feature for materials with significant nonlinear optical (NLO) properties. NLO materials can alter the properties of light and are crucial for applications in optoelectronics, such as optical switching and frequency conversion. The intramolecular charge transfer from the morpholine (B109124) donor to the aldehyde acceptor in this molecule is a prerequisite for a high second-order NLO response.

Furthermore, this aldehyde is a building block for various dyes and fluorescent materials . The aldehyde group can be readily transformed to extend the π-conjugation of the system, for example, through Knoevenagel or Wittig reactions, to produce stilbene or styryl derivatives. nih.gov These extended conjugated systems often exhibit strong absorption and emission in the visible spectrum. The morpholine substituent can enhance fluorescence quantum yields and tune the photophysical properties of the resulting dyes. nih.gov Such compounds are investigated for use in organic light-emitting diodes (OLEDs), fluorescent probes, and as optical brighteners. nih.govmdpi.com

| Material Class | Relevant Molecular Feature | Synthetic Precursor Role | Potential Application |

| Nonlinear Optical (NLO) Materials | Donor-π-Acceptor (D-π-A) structure | Serves as the core D-π-A building block | Optoelectronics, Optical Switching |

| Fluorescent Dyes | Extended π-conjugation | Aldehyde group used for conjugation extension (e.g., stilbene synthesis) | OLEDs, Fluorescent Probes |

| Optical Brighteners | Stilbene derivatives | Starting material for stilbene synthesis | Detergents, Textiles |

| Functional Polymers | Reactive aldehyde group | Monomer for polymerization or post-polymerization modification | Advanced Coatings, Electronic Polymers |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energetic properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comconicet.gov.ar It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are routinely used to optimize molecular geometries, predicting bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com For 4-(2-Methylmorpholin-4-yl)benzaldehyde, DFT optimization would elucidate the preferred spatial orientation of the methylmorpholine and benzaldehyde (B42025) rings relative to each other, identifying the lowest energy conformation. Such calculations would also yield key electronic properties like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, especially when electron correlation is included (e.g., through Møller-Plesset perturbation theory).

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules. Methods like AM1 or PM6 could be applied to this compound for rapid conformational screening before more rigorous DFT or ab initio calculations are performed. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible methylmorpholine ring and the rotatable bond connecting it to the benzaldehyde moiety suggests that this compound can exist in multiple conformations.

Molecular dynamics (MD) simulations would provide insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, study the flexibility of the rings, and understand how the molecule behaves in different environments, such as in various solvents.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, likely involving the reaction of 2-methylmorpholine (B1581761) with 4-fluorobenzaldehyde (B137897) or a similar precursor, DFT calculations can be employed. chemicalbook.com

By modeling the reactants, intermediates, and products, a plausible reaction pathway can be mapped. A key aspect of this is transition state characterization . Computational methods can locate the high-energy transition state structures that connect reactants to products. Calculating the energy barrier of the transition state allows for the prediction of reaction rates and provides a deeper understanding of the reaction's feasibility and kinetics. For instance, in related syntheses of benzaldehyde derivatives, a Williamson etherification mechanism has been proposed and computationally investigated. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are governed by how its molecules pack together, which is dictated by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govuzicps.uznih.gov

The Hirshfeld surface is generated based on the electron distribution of a molecule. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds (e.g., C-H···O) and other van der Waals interactions. nih.govmdpi.com The surface can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the types of contacts and their relative importance. uzicps.uznih.gov For this compound, this analysis would reveal the dominant forces holding the molecules together in a crystal, highlighting the roles of the oxygen and nitrogen atoms and the aromatic ring in the supramolecular assembly. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). idc-online.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the molecular structure. idc-online.comrsc.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.comsolidstatetechnology.usnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic C=O stretch of the aldehyde group or the C-O-C stretches of the morpholine (B109124) ring. solidstatetechnology.usnih.gov These predicted frequencies, often scaled to correct for approximations in the method, are crucial for assigning the peaks observed in experimental vibrational spectra. nih.govnist.gov

Molecular Electrostatic Potential (MEP) Analysis

While specific computational studies on the molecular electrostatic potential (MEP) of this compound are not available in the reviewed literature, a predictive analysis can be conducted based on the well-established principles of MEP and computational studies of analogous compounds, such as benzaldehyde derivatives and molecules containing the morpholine moiety. mdpi.comnih.govresearchgate.net

Molecular electrostatic potential is a valuable tool in computational chemistry that provides a three-dimensional visualization of the charge distribution within a molecule. libretexts.orgcomputabio.comresearchgate.net It is used to identify the electron-rich and electron-deficient regions, which are crucial for predicting a molecule's reactivity, intermolecular interactions, and the likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.netresearchgate.net The MEP map is color-coded to represent the electrostatic potential at the surface of the molecule. wolfram.com Typically, red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive electrostatic potential (electron-deficient), and green represents areas with near-zero or neutral potential. researchgate.netresearchgate.net The potential increases in the order of red < orange < yellow < green < blue. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential, dictated by the different functional groups present in the molecule: the benzaldehyde ring, the aldehyde functional group, and the 2-methylmorpholine substituent.

Predicted Electrophilic and Nucleophilic Sites:

Electron-Rich Regions (Nucleophilic Sites): The most significant region of negative electrostatic potential (indicated by a deep red color) is anticipated to be located around the oxygen atom of the aldehyde group due to its high electronegativity and the presence of lone pairs of electrons. mdpi.comresearchgate.net This makes it a primary site for electrophilic attack. The nitrogen and oxygen atoms within the morpholine ring would also exhibit negative potential, making them potential sites for interaction with electrophiles, although likely to a lesser extent than the aldehyde oxygen.

Electron-Deficient Regions (Electrophilic Sites): Conversely, regions of positive electrostatic potential (blue) are expected to be found around the hydrogen atoms. The aldehyde proton and the hydrogen atoms attached to the aromatic ring are predicted to be the most electron-deficient areas. mdpi.com These positive regions indicate susceptibility to nucleophilic attack. researchgate.netresearchgate.net

The predictive findings for the MEP analysis of this compound are summarized in the table below.

| Molecular Region | Predicted Electrostatic Potential | Expected MEP Color | Predicted Reactivity |

|---|---|---|---|

| Aldehyde Oxygen Atom | Strongly Negative | Red | Site for Electrophilic Attack |

| Aldehyde Hydrogen Atom | Positive | Blue | Site for Nucleophilic Attack |

| Aromatic Ring Hydrogens | Positive | Blue | Site for Nucleophilic Attack |

| Morpholine Nitrogen Atom | Negative | Yellow/Orange | Potential Nucleophilic Center |

| Morpholine Oxygen Atom | Negative | Yellow/Orange | Potential Nucleophilic Center |

| Aromatic Ring (Carbon Atoms) | Near Neutral to Slightly Negative | Green/Yellow | - |

This theoretical analysis provides a valuable framework for understanding the potential chemical reactivity and interaction sites of this compound, guiding future experimental and computational investigations.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While the synthesis of the parent compound, 4-morpholinobenzaldehyde (B72404), can be achieved through methods like the nucleophilic aromatic substitution (SNAr) of 4-fluorobenzaldehyde (B137897), the introduction of the 2-methyl group presents challenges and opportunities for developing more sophisticated synthetic strategies. Future research should focus on methodologies that offer high yield, stereocontrol, and operational simplicity.

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling: Modern C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the N-arylation of morpholines. nih.govresearchgate.net Investigating various palladium or copper catalyst systems with tailored ligands could facilitate the efficient coupling of an appropriate aryl halide or pseudohalide with enantiomerically pure 2-methylmorpholine (B1581761). This approach may offer milder reaction conditions and broader functional group tolerance compared to traditional SNAr.

Photocatalytic Methods: Recent advances in visible-light photoredox catalysis have enabled the C-N bond formation under exceptionally mild conditions. nih.govnih.gov Exploring photocatalytic pathways for the synthesis of 2-aryl morpholines could provide a greener and more efficient alternative, potentially avoiding the high temperatures often required in other methods.

One-Pot and Tandem Reactions: To improve process efficiency and minimize waste, the development of one-pot or tandem reaction sequences is highly desirable. liberty.eduresearchgate.net A prospective strategy could involve an in-situ generation of a reactive intermediate that subsequently couples with 2-methylmorpholine, streamlining the synthesis into a single, efficient operation.

| Methodology | Potential Advantages | Key Research Challenges | Starting Materials |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Cost-effective starting materials; well-established mechanism. | Often requires high temperatures; potential for side reactions. | 4-Fluorobenzaldehyde + 2-Methylmorpholine |

| Buchwald-Hartwig Amination | Mild reaction conditions; high functional group tolerance; excellent yields. | Cost of palladium catalysts and ligands; optimization of ligand/catalyst system. | 4-Bromobenzaldehyde + 2-Methylmorpholine |

| Photoredox Catalysis | Extremely mild conditions (visible light); high selectivity; green chemistry approach. | Identification of suitable photocatalyst and reaction conditions; scalability. | 4-Halobenzaldehyde or Diazonium Salt + 2-Methylmorpholine |

Investigation of Undiscovered Reactivity Profiles of the Benzaldehyde (B42025) and Morpholine (B109124) Moieties

The benzaldehyde and morpholine components of the molecule possess well-known reactivity, but their combination in a single chiral framework invites the exploration of novel and synergistic chemical behaviors.

Benzaldehyde Moiety: The aldehyde group is a versatile functional handle. Beyond standard transformations like oxidation, reduction, and reductive amination, future studies could explore its role in more complex reactions. wikipedia.org Its participation in multicomponent reactions (MCRs), where three or more reactants combine in a single step, could lead to the rapid assembly of complex molecular scaffolds. researchgate.netrsc.orgresearchgate.netnih.gov Investigating reactions like the Ugi, Passerini, or Knoevenagel condensation using this specific aldehyde could yield novel heterocyclic structures with potential biological relevance.

Morpholine Moiety: The N-aryl morpholine unit is more than a passive substituent. The nitrogen lone pair's availability is modulated by the aromatic ring, influencing its basicity and nucleophilicity. Research into the coordination chemistry of this moiety with various metals could uncover new catalytic applications. Furthermore, the C-H bonds on the morpholine ring, particularly those adjacent to the oxygen and nitrogen atoms, could be targets for selective functionalization through modern C-H activation strategies, providing access to more complex derivatives.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

The inherent chirality of this compound, stemming from the C2-methyl group, is its most compelling feature. The development of methods to produce this compound in enantiomerically pure form is a critical first step. Techniques such as asymmetric hydrogenation of dehydromorpholine precursors or electrophile-induced cyclization of chiral amino alcohols could be adapted for this purpose. nih.govbanglajol.inforesearchgate.netrsc.org

Once available as single enantiomers, (R)- and (S)-4-(2-methylmorpholin-4-yl)benzaldehyde could be powerful tools in asymmetric synthesis:

Chiral Catalysts: The molecule could serve as a precursor to novel organocatalysts. For example, transformation of the aldehyde into other functional groups could yield chiral ligands for metal-catalyzed reactions or bifunctional catalysts that activate substrates through iminium ion or enamine intermediates. nih.govmdpi.com

Chiral Reagents and Auxiliaries: The chiral aldehyde itself can be used as a reagent to induce stereoselectivity in reactions. acs.orgnih.gov Its application in asymmetric aldol (B89426), Michael, or Mannich reactions could be investigated, where the chiral morpholine backbone directs the stereochemical outcome of the newly formed chiral centers.

| Application Area | Description | Example Reaction Type |

|---|---|---|

| Chiral Ligand Precursor | Modification of the aldehyde to a phosphine, amine, or alcohol to create a ligand for asymmetric metal catalysis. | Asymmetric Hydrogenation, Allylic Alkylation |

| Organocatalyst Development | Conversion to derivatives that can catalyze reactions via enamine or iminium ion intermediates. | Asymmetric Michael Addition, Friedel-Crafts Alkylation |

| Chiral Building Block | Direct use of the enantiopure aldehyde in diastereoselective reactions to build complex molecules. | Diastereoselective Aldol Condensation, Wittig Reaction |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. acs.orgthalesnano.com Future research should aim to develop a continuous flow synthesis for this compound.

Key aspects to investigate include:

Reactor Design: The key C-N bond-forming step could be performed in a packed-bed reactor containing an immobilized catalyst or in a heated coil reactor for homogeneous reactions, allowing for precise control over temperature and residence time. thalesnano.com

In-line Purification: Integrating scavenger resins or solid-supported reagents into the flow path can remove byproducts and unreacted starting materials in real-time, delivering a purified product stream without the need for traditional workup procedures. uc.ptdurham.ac.uk

Multi-step Telescoped Synthesis: An advanced approach would be to "telescope" multiple reaction steps together in a continuous sequence. uc.pt For instance, the N-arylation could be followed immediately by a flow reaction that modifies the aldehyde group, all within a single, automated platform. This would dramatically accelerate the synthesis of derivatives for screening and optimization.

Advanced Computational Modeling of Complex Reaction Systems and Materials Science Applications

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery.

Reaction Modeling: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the synthetic reactions described in section 7.1. nih.govscirp.orgchemistryworld.comrsc.org By modeling transition states and reaction intermediates, researchers can predict the most favorable reaction conditions, understand the origins of selectivity, and rationally design improved catalysts. For example, DFT could model the SNAr reaction between 4-fluorobenzaldehyde and 2-methylmorpholine to understand the energetic barriers and the role of the solvent.

Materials Science Applications: Morpholine derivatives are known to function as corrosion inhibitors and additives in polymer science. nasa.gov Computational modeling can predict the potential of this compound in these areas.

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of the molecule with metal surfaces (e.g., iron or copper) in aqueous environments to predict its adsorption behavior and potential as a corrosion inhibitor. mdpi.comresearchgate.netresearchgate.net

Polymer Modeling: Simulations can predict how incorporating this molecule into a polymer matrix might affect the material's bulk properties, such as its glass transition temperature, mechanical strength, or thermal stability. numberanalytics.comcam.ac.ukmdpi.comresearchgate.net This can guide the development of new functional polymers and advanced materials.

| Computational Method | Area of Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculation of activation energies, prediction of stereoselectivity, catalyst optimization. |

| Molecular Dynamics (MD) | Corrosion Inhibition | Adsorption energy on metal surfaces, orientation of inhibitor, protective film stability. |

| Coarse-Grained (CG) Modeling | Polymer Science | Prediction of bulk polymer properties (e.g., viscosity, phase behavior) upon addition of the molecule. |

Q & A

Q. What are the recommended methods for synthesizing 4-(2-Methylmorpholin-4-yl)benzaldehyde in laboratory settings?

A robust synthesis approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxybenzaldehyde with 2-methylmorpholine derivatives under nitrogen atmosphere in polar aprotic solvents like DMF, followed by purification via column chromatography or recrystallization. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 aldehyde-to-amine), and catalytic acid/base conditions. Post-synthesis characterization via TLC and melting point analysis ensures purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm structural integrity, with aldehyde protons appearing at δ 9.8–10.2 ppm and morpholine ring protons at δ 2.5–3.5 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm) and C-O (morpholine, ~1100 cm) provide functional group validation.

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonds, CH-π interactions) using SHELX programs for refinement .

Q. What safety precautions should be taken when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- First Aid :

- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists.

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Inhalation : Move to fresh air; administer oxygen if necessary.

Toxicological data should be verified due to limited studies on analogous compounds .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina be applied to study the binding interactions of this compound with biological targets?

AutoDock Vina enables molecular docking by:

Grid Map Calculation : Define binding pockets using target protein structures (PDB files).

Scoring Function : Evaluate binding affinities (ΔG) with improved accuracy compared to AutoDock 3.

Multithreading : Accelerate docking simulations for high-throughput screening.

Validate results with experimental binding assays (e.g., SPR or ITC) to resolve false positives .

Q. What methodologies are recommended for analyzing noncovalent interactions involving this compound in supramolecular complexes?

Electron density analysis (e.g., NCI plots) visualizes noncovalent interactions:

Q. How should researchers address discrepancies in experimental yields or analytical data when synthesizing this compound?

- Yield Optimization : Vary reaction time, temperature, or solvent polarity (e.g., switch from DMF to THF).

- Analytical Cross-Validation : Compare HPLC (using DEAB derivatization) with -NMR integration for quantification .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps .

Q. What strategies can be employed to derivatize this compound for enhanced chromatographic detection?

Derivatization with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions improves UV detectability in HPLC:

React aldehyde groups with DEAB to form Schiff bases.

Optimize mobile phase (e.g., acetonitrile:water with 0.1% TFA) for peak resolution.

Validate method robustness via spike-recovery assays (≥95% recovery) .

Q. How can X-ray crystallography be optimized for structural determination of derivatives of this compound?

- Crystal Growth : Use slow evaporation in ethanol/water mixtures to enhance crystal quality.

- Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bond modeling. Analyze packing motifs (e.g., π-π stacking) to explain stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.